

# In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of BIIB091

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

BIIB091 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of relapsing forms of multiple sclerosis (MS). This document provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of BIIB091. The data presented herein demonstrates that BIIB091 effectively inhibits BTK signaling in B cells and myeloid cells, leading to modulation of downstream inflammatory responses. Clinical studies in healthy volunteers have established a pharmacokinetic and pharmacodynamic profile that supports further development, with an immediate-release formulation identified as optimal for achieving desired therapeutic exposures.

### Introduction

Bruton's tyrosine kinase is a critical signaling enzyme in B cells and myeloid cells, playing a key role in the pathogenesis of autoimmune diseases such as multiple sclerosis.[1] **BIIB091** is a novel, orally administered small molecule that reversibly binds to BTK, inhibiting its kinase activity and subsequent downstream signaling pathways involved in inflammation.[1] This technical guide summarizes the key pharmacokinetic and pharmacodynamic characteristics of **BIIB091**, based on available preclinical and clinical data.



## **Pharmacodynamics**

**BIIB091** has demonstrated potent and selective inhibition of BTK in a variety of in vitro and in vivo models.

### **In Vitro Potency**

**BIIB091** exhibits potent inhibitory activity against BTK and downstream signaling pathways in various cell types. The half-maximal inhibitory concentrations (IC50) from key in vitro assays are summarized in the table below.

| Assay Target/Endpoint                        | Cell Type                    | IC50 (nM)    |
|----------------------------------------------|------------------------------|--------------|
| BTK Phosphorylation                          | Human Whole Blood            | 24[2]        |
| PLCy2 Phosphorylation                        | Ramos Human B-cell Line      | 6.9[2]       |
| CD69 Activation (anti-IgM stimulated)        | Human PBMCs                  | 6.9[2]       |
| FcyR-induced ROS Production                  | Purified Primary Neutrophils | 4.5[2]       |
| FcyRI and FcyRIII-mediated TNFα secretion    | Human Monocytes              | 1.3 - 8.0[2] |
| BCR-mediated B-cell Activation (CD69/CD63)   | Human Whole Blood            | 71[2]        |
| FceR-induced Basophil Activation (CD69/CD63) | Human Whole Blood            | 82[2]        |

### **In Vivo Pharmacodynamics**

In a Phase 1 study involving healthy volunteers, **BIIB091** demonstrated dose-dependent inhibition of B-cell function.[1] Twice-daily administration of **BIIB091** for 14 days resulted in complete inhibition of B-cell activation over the dosing interval.[1]

### **Pharmacokinetics**



The pharmacokinetic properties of **BIIB091** have been evaluated in preclinical species and in Phase 1 clinical trials with healthy volunteers.

### **Preclinical Pharmacokinetics**

Preclinical studies have demonstrated that **BIIB091** possesses drug-like properties suitable for clinical development.[3]

| Species | Formulation                          | Dosing        | Key Findings                                             |
|---------|--------------------------------------|---------------|----------------------------------------------------------|
| Mouse   | Oral (p.o.), twice daily for 10 days | 0.03-30 mg/kg | Reduced anti-NP IgM<br>antibody titers by 22-<br>88%.[2] |

#### **Clinical Pharmacokinetics**

Phase 1 clinical trials (NCT03943056, NCT04564612) have been conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of various formulations of BIIB091.[4][5]

An immediate-release (IR) tablet formulation was selected for further development.[6] Key findings from these studies include:

- Food Effect: The impact of food on the absorption of BIIB091 has been studied.
- Drug-Drug Interactions: Co-administration with a CYP3A4 inhibitor (itraconazole) resulted in an approximate 2-fold increase in the maximum concentration (Cmax) and a 3 to 4-fold increase in the total exposure (AUC) of BIIB091.[4] Co-administration with a proton pump inhibitor (rabeprazole) also affected BIIB091's pharmacokinetics.[4]

While specific quantitative data for Cmax, Tmax, AUC, and half-life from the published literature are limited, the studies aimed to achieve a steady-state trough concentration (Ctrough) of > 221 ng/mL.[7]

### **Experimental Protocols**



# In Vitro BTK Phosphorylation Assay in Human Whole Blood

- Objective: To determine the potency of BIIB091 in inhibiting BTK autophosphorylation in a physiologically relevant matrix.
- · Methodology:
  - Healthy human whole blood samples were treated with varying concentrations of BIIB091 or vehicle (DMSO).
  - Total BTK protein was captured from cell lysates using a BTK-specific monoclonal antibody immobilized on a plate.
  - The level of BTK phosphorylation was quantified using an anti-phosphotyrosine antibody.
  - IC50 values were calculated from the concentration-response curves.

# Phase 1 Single and Multiple Ascending Dose Study in Healthy Volunteers (NCT03943056)

- Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple oral doses of BIIB091.[8]
- Study Design: A randomized, blinded, placebo-controlled, single- and multiple-ascending dose study.[8]
- Participants: Healthy adult volunteers.[8]
- Methodology:
  - Single Ascending Dose (SAD) Phase: Participants received a single oral dose of BIIB091 or placebo in a fasted state.[8]
  - Multiple Ascending Dose (MAD) Phase: Participants received twice-daily oral doses of
     BIIB091 or placebo for 13 days, with a single dose on Day 14.[8]



- Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of BIIB091.
- Pharmacodynamic Assessments: B-cell activation markers were assessed to evaluate the biological effect of BIIB091.

# Phase 1 Formulation and Food Effect Study (NCT04564612)

- Objective: To evaluate the pharmacokinetic profiles of modified-release (MR) and immediate-release (IR) formulations of BIIB091 and to assess the impact of food and co-administered drugs.[5]
- Study Design: An open-label, pharmacokinetic study with multiple parts.[5]
- Participants: Healthy adult volunteers.[5]
- Methodology:
  - Part 1 & 1B: Evaluation of single doses of MR and IR formulations in a fasted state.[5]
  - Part 2: Assessment of the effect of a proton pump inhibitor and a CYP3A4 inhibitor on the pharmacokinetics of the selected BIIB091 formulation.[5]
  - Part 3: Evaluation of the pharmacokinetics of the selected BIIB091 regimen after multiple doses.[5]
  - Pharmacokinetic Sampling: Serial blood samples were collected to characterize the concentration-time profile of BIIB091.

# Signaling Pathways and Experimental Workflows BIIB091 Mechanism of Action: BTK Signaling Pathway Inhibition





#### Click to download full resolution via product page

Caption: **BIIB091** inhibits BTK phosphorylation, blocking downstream signaling from the B-Cell Receptor.

# High-Level Clinical Trial Workflow for BIIB091





Click to download full resolution via product page

Caption: A generalized workflow for Phase 1 clinical trials of **BIIB091**.



### Conclusion

**BIIB091** is a potent and selective reversible BTK inhibitor with a well-characterized pharmacodynamic profile. It effectively inhibits key signaling pathways in immune cells central to the pathophysiology of multiple sclerosis. Phase 1 clinical trials have established a foundational understanding of its pharmacokinetic properties in humans and have identified a suitable oral formulation for further clinical investigation in patients with relapsing forms of MS. The collective data support the continued development of **BIIB091** as a potential novel therapeutic for this chronic autoimmune disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Next-generation Bruton's tyrosine kinase inhibitor BIIB091 selectively and potently inhibits
  B cell and Fc receptor signaling and downstream functions in B cells and myeloid cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Physicochemical Properties Frontage Laboratories [frontagelab.com]
- 4. 257HV105 | Biogen TrialTransparency [biogentrialtransparency.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of BIIB091]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827741#pharmacokinetics-and-pharmacodynamics-of-biib091]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com